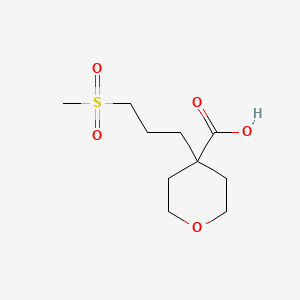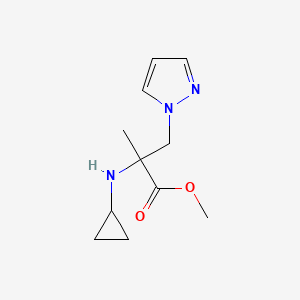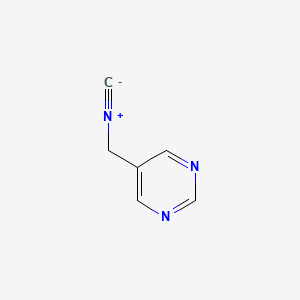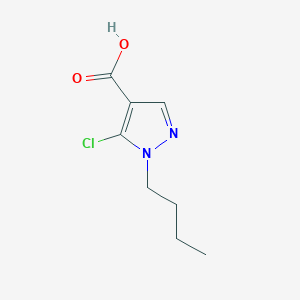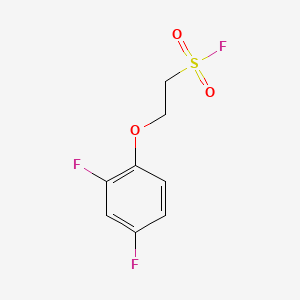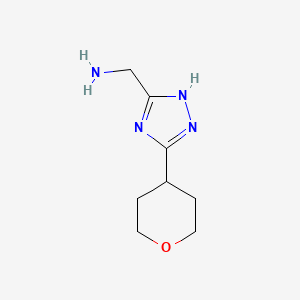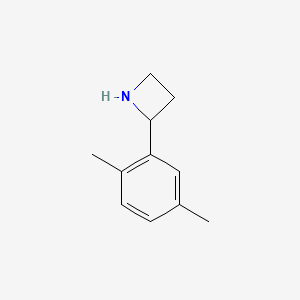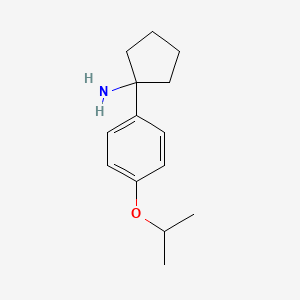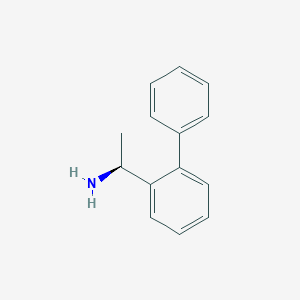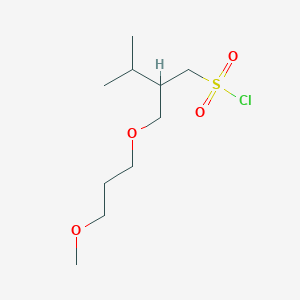
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, a methoxypropoxy group, and a methylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 3-methoxypropanol with a sulfonyl chloride precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sulfonyl chloride group. The reaction temperature is maintained between 60-70°C, and the reaction time is approximately 30 minutes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: Under acidic or basic conditions, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the sulfonyl chloride group.
Oxidizing and Reducing Agents: Various oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used depending on the desired reaction.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
科学的研究の応用
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
作用機序
The mechanism of action of 2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.
類似化合物との比較
Similar Compounds
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride: Similar in structure but contains a pyridine ring instead of a butane backbone.
2-Methyl-3-methoxybenzoic Acid: Contains a methoxy group and a methyl group but lacks the sulfonyl chloride functionality.
Uniqueness
2-((3-Methoxypropoxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a methoxypropoxy group. This combination imparts distinct reactivity and functional properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C10H21ClO4S |
|---|---|
分子量 |
272.79 g/mol |
IUPAC名 |
2-(3-methoxypropoxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-9(2)10(8-16(11,12)13)7-15-6-4-5-14-3/h9-10H,4-8H2,1-3H3 |
InChIキー |
IJSQEPYZIIQQMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(COCCCOC)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
